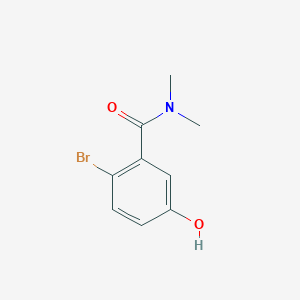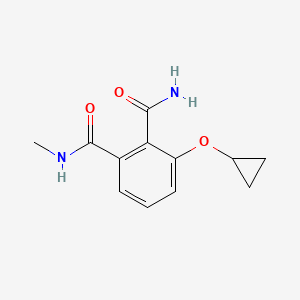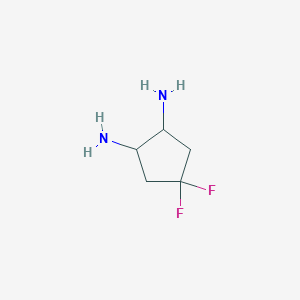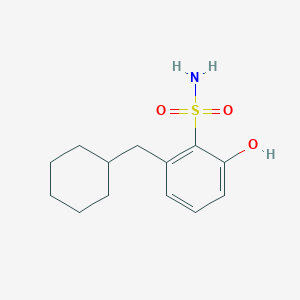
4-(Triethoxysilyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triethoxysilyl)pyridazine is an organosilicon compound that features a pyridazine ring substituted with a triethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with various substrates, making it useful in the development of advanced materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)pyridazine typically involves the reaction of pyridazine derivatives with triethoxysilane. One common method is the hydrosilylation reaction, where a pyridazine derivative is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Triethoxysilyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
4-(Triethoxysilyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Industry: The compound is used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its strong bonding capabilities and resistance to environmental degradation.
Mécanisme D'action
The mechanism of action of 4-(Triethoxysilyl)pyridazine involves the formation of strong covalent bonds between the triethoxysilyl group and various substrates. This bonding is facilitated by the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense with other silanol groups or react with other functional groups on the substrate. This results in the formation of a stable, cross-linked network that enhances the properties of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethoxysilyl)pyridazine: Similar to 4-(Triethoxysilyl)pyridazine but with methoxy groups instead of ethoxy groups.
4-(Triethoxysilyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
4-(Triethoxysilyl)pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to the presence of the triethoxysilyl group, which provides strong bonding capabilities and enhances the stability and functionality of the compound. The pyridazine ring also contributes to the compound’s unique properties, making it a valuable reagent in various applications.
Propriétés
Formule moléculaire |
C10H18N2O3Si |
|---|---|
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
triethoxy(pyridazin-4-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-7-8-11-12-9-10/h7-9H,4-6H2,1-3H3 |
Clé InChI |
CMGVCCAJHMMWGL-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CN=NC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


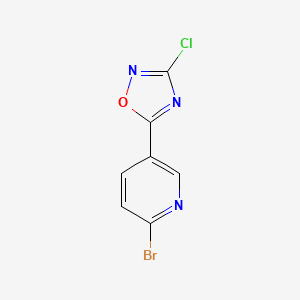
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)


